molecular formula C₁₄H₁₉ClO₉ B1141824 Acetochloro-alpha-D-mannose CAS No. 14257-40-0

Acetochloro-alpha-D-mannose

Cat. No.: B1141824
CAS No.: 14257-40-0
M. Wt: 366.75
Attention: For research use only. Not for human or veterinary use.
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Description

It is a crystalline powder with a molecular formula of C14H19ClO9 and a molecular weight of 366.75 . This compound is primarily used in research and has applications in various scientific fields.

Mechanism of Action

Target of Action

Acetochloro-alpha-D-mannose is a derivative of mannose . Mannose is known to interact with mannose receptors, which are often overexpressed in the tumor microenvironment . In the context of hepatocytes, D-mannose has been shown to regulate lipid metabolism via the PI3K/Akt/mTOR signaling pathway .

Mode of Action

D-mannose has been shown to regulate lipid metabolism in hepatocytes by interacting with the PI3K/Akt/mTOR signaling pathway . This interaction can lead to changes in the expression of various genes related to fatty acid oxidation and lipogenesis .

Biochemical Pathways

The PI3K/Akt/mTOR signaling pathway is a key biochemical pathway affected by D-mannose . This pathway plays a crucial role in regulating cell growth, proliferation, and survival. In the context of hepatocytes, D-mannose has been shown to rescue ethanol-mediated reduction of fatty acid oxidation genes (PPARα, ACOX1, CPT1) and elevation of lipogenic genes (SREBP1c, ACC1, FASN) .

Pharmacokinetics

It is known to be soluble in water, chloroform, and ether This suggests that it may have good bioavailability

Result of Action

The result of D-mannose action in hepatocytes is a significant attenuation of hepatic steatosis, especially hepatocyte lipid deposition . This is achieved through the regulation of lipid metabolism, specifically by rescuing ethanol-mediated reduction of fatty acid oxidation genes and elevation of lipogenic genes .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its solubility in water suggests that it may react in aqueous environments . Additionally, its stability may be affected by temperature, as it is recommended to be stored at -20° C

Biochemical Analysis

Biochemical Properties

Acetochloro-alpha-D-mannose plays a role in biochemical reactions, particularly in the hexosamine biosynthetic pathway . This pathway increases levels of the metabolite N-acetylglucosamine-6-phosphate (GlcNAc-6P), which binds to AMP-activated protein kinase (AMPK) to facilitate its phosphorylation . This interaction with enzymes and proteins is crucial for the regulation of various cellular processes.

Cellular Effects

The effects of this compound on cells are primarily related to its role in mannose metabolism. For instance, it has been shown that changes in the concentration of mannose can regulate some metabolic processes in cells . In particular, mannose metabolism influences lipid and protein metabolism, affecting the biochemical composition of various cell components .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolism in the hexosamine biosynthetic pathway . The metabolite GlcNAc-6P, produced from this pathway, binds to AMPK, facilitating its phosphorylation by LKB1 . This phosphorylation activates AMPK, which then influences various cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. D-mannose, a related compound, has been studied extensively. For instance, D-mannose used for up to 6 months significantly reduced the risk of recurrent infection in non-pregnant women compared with no treatment .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, research on D-mannose provides some insights. D-mannose has been shown to inhibit tumor growth and enhance tumor response to chemotherapy in mouse primary cancer models .

Metabolic Pathways

This compound is involved in the hexosamine biosynthetic pathway . This pathway increases the levels of the metabolite GlcNAc-6P, which plays a crucial role in the regulation of various cellular processes .

Transport and Distribution

Mannose, a related compound, is known to be rapidly absorbed and reaches peripheral organs in about 30 minutes . It is eventually eliminated through the kidneys and into the urinary tract .

Subcellular Localization

The subcellular localization of this compound is not well-studied. Rna localization, a related process, has been extensively researched. RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetochloro-alpha-D-mannose is synthesized through the acetylation of mannose followed by chlorination. The process involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Acetochloro-alpha-D-mannose undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), and thiols. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

Major Products

Scientific Research Applications

Chemical Applications

Intermediate in Synthesis
Acetochloro-alpha-D-mannose serves as an intermediate in the synthesis of various mannose derivatives and glycosides. Its unique structure allows it to participate in substitution reactions and hydrolysis, making it valuable for creating complex carbohydrates used in pharmaceuticals and biotechnology.

Reaction Type Products
Substitution ReactionsMannose and sodium acetate
HydrolysisMannose and acetic acid

Biological Applications

Carbohydrate Metabolism Studies
This compound is utilized as a tool for studying carbohydrate metabolism and glycosylation processes. It helps researchers understand how sugars interact with proteins and other biomolecules, which is critical for developing therapeutics targeting carbohydrate-related diseases.

Cellular Effects
Research indicates that this compound influences lipid metabolism through the PI3K/Akt/mTOR signaling pathway, potentially leading to therapeutic applications in conditions like hepatic steatosis.

Medical Applications

Therapeutic Development
The research surrounding this compound contributes to the development of therapeutic agents targeting mannose-specific pathways. For instance, D-mannose, a related compound, has been studied for its efficacy in preventing urinary tract infections (UTIs) by inhibiting bacterial adhesion to the urinary tract lining . Clinical trials have shown that D-mannose can reduce recurrence rates of UTIs significantly compared to traditional antibiotic treatments .

Study Type Findings
Randomized Controlled TrialsD-mannose reduced UTI recurrence rates from 60.8% to 14.6% compared to no prophylaxis .
Pilot StudiesShowed beneficial effects on UTI prevention when combined with other natural compounds .

Industrial Applications

Production of Mannose-based Polymers
In industrial settings, this compound is used in the production of mannose-based polymers and other chemicals. Its ability to undergo various chemical transformations makes it suitable for large-scale manufacturing processes.

Case Studies

  • Efficacy in UTI Prevention
    • A randomized controlled trial involving 308 women demonstrated that daily administration of 2 g of D-mannose significantly reduced recurrent UTIs compared to antibiotic prophylaxis . This study highlights the potential of mannose derivatives like this compound in clinical settings.
  • Impact on Hepatic Steatosis
    • Investigations into the metabolic effects of D-mannose derivatives suggest that they may play a role in reducing lipid accumulation in liver cells, presenting an opportunity for therapeutic intervention in metabolic disorders.

Comparison with Similar Compounds

Similar Compounds

    Acetobromo-alpha-D-mannose: Similar to acetochloro-alpha-D-mannose but with a bromine atom instead of chlorine.

    Acetoiodo-alpha-D-mannose: Contains an iodine atom instead of chlorine.

    Acetofluoro-alpha-D-mannose: Contains a fluorine atom instead of chlorine.

Uniqueness

This compound is unique due to its specific reactivity and the presence of the chlorine atom, which influences its chemical behavior and applications. The chlorine atom makes it more reactive in substitution reactions compared to its bromine, iodine, and fluorine counterparts .

Biological Activity

Acetochloro-alpha-D-mannose is a derivative of D-mannose, a naturally occurring monosaccharide that plays significant roles in biological systems. This article explores the biological activity of this compound, focusing on its physiological effects, mechanisms of action, and potential therapeutic applications.

Overview of D-Mannose

D-mannose is known for its involvement in various biological processes, including immune regulation and cell signaling. It is particularly recognized for its role in preventing urinary tract infections (UTIs) by inhibiting the adhesion of pathogens like Escherichia coli to the urinary tract epithelium .

Chemical Structure and Properties

The chemical structure of this compound includes an acetyl group and a chlorine atom attached to the mannose molecule. This modification can enhance its biological activity compared to D-mannose alone.

Biological Activity

1. Antimicrobial Properties

This compound exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis in microbial cells .

2. Effects on Tumor Cells

Studies have demonstrated that this compound can reduce tumor cell proliferation. It appears to induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways that lead to programmed cell death . This property positions it as a potential adjunct in cancer therapy.

3. Immune Modulation

This compound may enhance immune responses by acting as a prebiotic. It promotes the growth of beneficial gut microbiota, which in turn supports immune function and may help in managing conditions like type 1 diabetes and other immune-related disorders .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against E. coli strains isolated from UTI patients. The results showed a significant reduction in bacterial adhesion to uroepithelial cells when treated with this compound compared to untreated controls .

Case Study 2: Tumor Cell Apoptosis

A study involving human colon adenocarcinoma cells demonstrated that treatment with this compound resulted in a 45% decrease in cell viability after 48 hours. The mechanism was linked to the activation of caspase-3, indicating the induction of apoptosis .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Adhesion : By mimicking host cell surface carbohydrates, it prevents bacterial adhesion.
  • Induction of Apoptosis : Activating apoptotic pathways leads to cancer cell death.
  • Prebiotic Effects : Enhancing gut microbiota diversity supports overall health.

Data Table: Biological Activities of this compound

Activity TypeEffectMechanismReference
AntimicrobialInhibits bacterial growthDisruption of cell wall synthesis
Tumor Cell ProliferationReduces viabilityInduces apoptosis via caspase activation
Immune ModulationEnhances gut microbiotaPrebiotic effect promoting beneficial bacteria

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWPSIUIJNAJDV-DGTMBMJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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